molecular formula C16H24O4S B1346322 Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS No. 898772-26-4

Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Cat. No. B1346322
M. Wt: 312.4 g/mol
InChI Key: ZIYPJYPTZPMIRG-UHFFFAOYSA-N
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Description

Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate is a chemical compound that belongs to the class of carboxylates. It is a colorless liquid that is soluble in organic solvents. ODT has been used in various scientific research studies due to its unique properties and potential applications in different fields.

Scientific Research Applications

Polymer Solar Cells

Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate derivatives have been explored for their potential in enhancing the efficiency of polymer solar cells. A study on a related compound, a planar copolymer named HXS-1, demonstrated its application as a donor material in polymer solar cells. This material facilitated close packing of polymer chains in the solid state, achieving significant photovoltaic performance improvements, including a power conversion efficiency (PCE) of 5.4% under specific conditions. The research highlights the potential of such compounds in the development of high-efficiency solar energy harvesting technologies (Qin et al., 2009).

Cleavable Surfactants

Another application of compounds with a similar dioxolane structure involves the synthesis and characterization of single-chain, second-generation cleavable surfactants. These surfactants, characterized by their critical micelle concentration and hydrolysis behavior, underscore the versatility of the dioxolane moiety in designing molecules with specific physicochemical properties for industrial and environmental applications. The study provides insights into the potential use of such compounds in various surfactant-based processes, highlighting their functional versatility and potential environmental benefits through cleavability (Jaeger & Sayed, 1993).

Enantioselective Catalysis

The molecule's derivatives have also been investigated for their role in enantioselective catalysis. Research into C(2)-Symmetric P-(2-X-aryl)-2,5-dialkylphospholanes, with variations including the dioxolan-2-yl group, demonstrated these ligands' effectiveness in asymmetric hydrovinylation of styrenes. This application is particularly important in the pharmaceutical and chemical industries, where the production of enantiomerically pure compounds is crucial. The study reported excellent yields, selectivities, and enantioselectivities, underscoring the importance of such compounds in developing highly selective catalytic processes (Zhang & RajanBabu, 2004).

Bio-lubricant Development

In the field of sustainable materials, derivatives of Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate have been synthesized for use as bio-lubricant base stocks. Such studies demonstrate the potential of these compounds in creating environmentally friendly lubricants with properties comparable to or exceeding those of conventional, petroleum-based lubricants. This research aligns with the growing need for sustainable and biodegradable materials in industrial applications, showcasing the role of chemical innovation in addressing environmental challenges (Wahyuningsih & Kurniawan, 2020).

Safety And Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the associated safety measures. An SDS for “5-(1,3-Dioxolan-2-yl)-2-thienyl heptyl ketone” is available , but it’s important to note that the hazards and safety measures for “Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate” may be different.

properties

IUPAC Name

octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4S/c1-2-3-4-5-6-7-10-18-15(17)13-8-9-14(21-13)16-19-11-12-20-16/h8-9,16H,2-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYPJYPTZPMIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641888
Record name Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

CAS RN

898772-26-4
Record name Octyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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